![molecular formula C23H20N2O3 B5125716 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5125716.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide, also known as BDP-1, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BDP-1 has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In
作用機序
The exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of Akt, a kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. Additionally, this compound has been shown to improve cognitive function and protect neurons from oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It is also stable and has a long shelf life, making it easy to handle and store. However, this compound has some limitations for lab experiments. It is relatively expensive to synthesize, which may limit its use in large-scale studies. Additionally, its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
将来の方向性
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has shown promise as a therapeutic agent in various preclinical studies. However, further research is needed to fully understand its mechanism of action and potential clinical applications. Some future directions for research on this compound include:
1. Investigating the effect of this compound on other signaling pathways involved in cancer growth and inflammation.
2. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models to determine the optimal dosing regimen.
3. Investigating the potential of this compound as a combination therapy with other anticancer or anti-inflammatory agents.
4. Studying the effect of this compound on other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
5. Investigating the potential of this compound as a diagnostic tool for cancer and inflammation.
Conclusion:
This compound is a synthetic compound that has shown promise as a therapeutic agent in various preclinical studies. Its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential clinical applications. The future directions for research on this compound are diverse, and further studies in these areas may lead to the development of new therapies for cancer, inflammation, and neurodegenerative diseases.
合成法
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with 2-nitrophenylacetic acid to form an intermediate. This intermediate is then reduced to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been studied extensively for its potential as a therapeutic agent. Its anticancer properties have been demonstrated in vitro and in vivo, with this compound inhibiting the growth of various cancer cell lines. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in animal models. Additionally, this compound has been investigated for its neuroprotective properties, with studies showing that it can protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-7-12-19(13-16(15)2)27-14-22(26)24-18-10-8-17(9-11-18)23-25-20-5-3-4-6-21(20)28-23/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBAXOFXAILSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

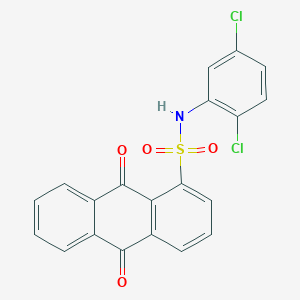

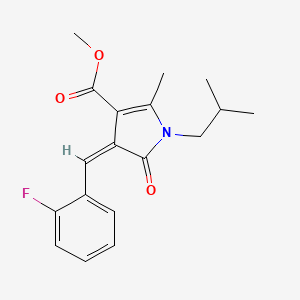
![N-[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B5125653.png)
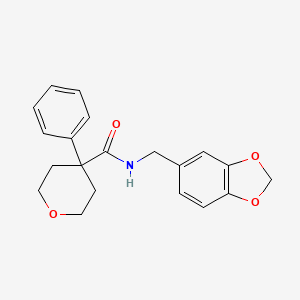
![1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5125660.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5125668.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)
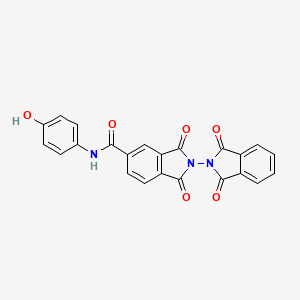
![4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B5125696.png)
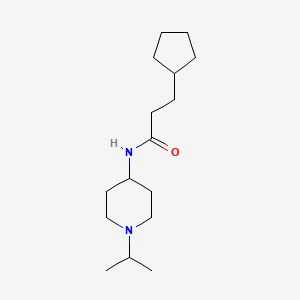
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5125728.png)